molecular formula C10H12IN5 B13338028 2-(4-iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine

2-(4-iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine

Cat. No.: B13338028
M. Wt: 329.14 g/mol
InChI Key: OWNQGFRWGLDXBK-UHFFFAOYSA-N
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Description

2-(4-Iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine ( 2090987-97-4) is a high-value chemical building block in medicinal chemistry and drug discovery research. This specialized compound features a molecular formula of C10H12IN5 and a molecular weight of 329.14 g/mol . Its structure incorporates both a pyrazole and a pyrazine ring, making it a particularly versatile scaffold. The pyrazole nucleus is a well-documented privileged structure in pharmacology, known for conferring a wide spectrum of biological activities to molecules . Researchers value this core for developing novel bioactive molecules with potential applications such as antimicrobial, anti-inflammatory, anticancer, and antiviral agents . The iodine substituent at the 4-position of the pyrazole ring offers a reactive handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, enabling the construction of more complex libraries for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. It is recommended to store the compound at -20°C for long-term stability (1-2 years) or at -4°C for shorter periods (1-2 weeks) .

Properties

Molecular Formula

C10H12IN5

Molecular Weight

329.14 g/mol

IUPAC Name

2-(4-iodo-5-methyl-3-pyrazin-2-ylpyrazol-1-yl)ethanamine

InChI

InChI=1S/C10H12IN5/c1-7-9(11)10(15-16(7)5-2-12)8-6-13-3-4-14-8/h3-4,6H,2,5,12H2,1H3

InChI Key

OWNQGFRWGLDXBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCN)C2=NC=CN=C2)I

Origin of Product

United States

Preparation Methods

Construction of the Pyrazole Core with Substituents

The pyrazole ring bearing the 4-iodo and 5-methyl substituents is typically synthesized starting from 5-methyl-1H-pyrazol-3-amine. Iodination at the 4-position is achieved through electrophilic substitution using iodine in the presence of oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled temperature and solvent conditions to avoid over-iodination or decomposition.

Step Reagents Conditions Outcome
Iodination Iodine (I2), H2O2 or NaOCl Aqueous or polar aprotic solvent, controlled temperature (0-25 °C) 4-iodo-5-methyl-1H-pyrazol-3-amine

This iodinated pyrazole intermediate serves as a key building block for further elaboration.

Introduction of the Ethan-1-amine Side Chain

The ethan-1-amine moiety linked to the pyrazole nitrogen (N-1) is introduced either by nucleophilic substitution or via alkylation reactions:

  • Alkylation of the pyrazole nitrogen with 2-bromoethan-1-amine or its protected derivatives (e.g., Boc-protected) is performed under basic conditions (e.g., K2CO3 or NaH) in polar aprotic solvents.
  • Alternatively, reductive amination of a corresponding aldehyde intermediate with ammonia or amine sources can be employed.
Step Reagents Conditions Notes
Alkylation 4-iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazole + 2-bromoethan-1-amine K2CO3, DMF, 50-80 °C Protection of amine may be required to prevent side reactions

Advanced Synthetic Strategies and Catalytic Systems

Palladium-Catalyzed C–N Cross-Coupling Reactions

Recent literature highlights the use of palladium-catalyzed C–N bond-forming reactions as a robust method for synthesizing N-substituted pyrazoles and related heterocycles. The choice of ligand and base is critical to achieving high yields and selectivity, especially for electron-deficient heterocycles like pyrazines.

  • Ligands such as biaryl phosphines or proazaphosphatrane have been shown to enhance catalytic efficiency.
  • Bases like DBU help suppress side reactions such as hydrodehalogenation.
  • Tandem or one-pot protocols have been developed for complex heterocycle assembly.

Enantioselective Synthesis Considerations

Although the target compound is achiral, enantioselective methods for related pyrazole derivatives have been developed using chiral ligands and hydrogenation strategies to access chiral amines, which may be adapted for analog synthesis.

Summary Table of Preparation Steps

Step No. Transformation Key Reagents & Catalysts Conditions Yield Range Notes
1 Iodination of 5-methyl-1H-pyrazol-3-amine I2, H2O2 or NaOCl 0-25 °C, aqueous or polar aprotic solvent 70-85% Control to avoid over-iodination
2 Pd-catalyzed cross-coupling to install pyrazin-2-yl Pd2(dba)3, phosphine ligand, K2CO3 80-110 °C, DMF or dioxane 60-90% Ligand choice critical
3 Alkylation with 2-bromoethan-1-amine K2CO3, DMF 50-80 °C 50-80% Amine protection may be necessary

Research Findings and Practical Notes

  • The iodination step is widely reported as straightforward but requires careful control of stoichiometry and temperature to prevent side reactions.
  • The palladium-catalyzed cross-coupling step is well-established for heteroaryl iodides and pyrazinyl boronic acids, with optimized ligands improving yields and selectivity.
  • Protection of the ethanamine group during alkylation is often necessary to prevent polymerization or side reactions.
  • The synthetic route allows modular variation of substituents on the pyrazole or pyrazine rings, enabling the exploration of structure-activity relationships for medicinal chemistry applications.

Chemical Reactions Analysis

Substitution Reactions at the Iodine Site

The iodine atom at the 4-position of the pyrazole ring serves as a reactive site for cross-coupling reactions.

Reaction Type Conditions Products/Outcomes References
Suzuki-Miyaura Coupling Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 12 hAryl/heteroaryl groups introduced at the 4-position; yields: 60–85%
Buchwald-Hartwig Amination Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), Cs₂CO₃, toluene, 110°C, 24 hAmine-functionalized derivatives; yields: 45–78%
Nucleophilic Substitution CuI (10 mol%), DABCO, DMSO, 120°C, 6 hThiols or alkoxides replace iodine; yields: 50–70%

Key Findings :

  • Suzuki coupling with aryl boronic acids proceeds efficiently under mild conditions, enabling access to biaryl derivatives for drug discovery .

  • Buchwald-Hartwig amination favors primary amines over secondary amines due to steric hindrance from the pyrazine ring .

Reactivity of the Ethanamine Side Chain

The primary amine group participates in nucleophilic reactions and serves as a ligand in metal complexes.

Reaction Type Conditions Products/Outcomes References
Schiff Base Formation Ethanol, reflux, 6 h (with aldehydes/ketones)Imine derivatives; yields: 70–90%
Acylation AcCl, pyridine, RT, 2 hAcetamide derivative; yields: 82%
Metal Coordination AgNO₃ (1 eq.), MeOH, RT, 1 hSilver(I) complexes with potential antimicrobial activity

Key Findings :

  • Schiff bases derived from this compound show enhanced stability due to conjugation with the pyrazine ring.

  • Silver complexes exhibit moderate antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL) .

Pyrazine Ring Functionalization

The pyrazin-2-yl group undergoes electrophilic substitution and coordination reactions.

Reaction Type Conditions Products/Outcomes References
Nitration HNO₃/H₂SO₄ (1:3), 0°C, 2 hNitro-substituted pyrazine; yields: 55%
Halogenation NBS, AIBN, CCl₄, reflux, 4 hBrominated pyrazine; yields: 65%
Coordination to Metals FeCl₃ (1 eq.), EtOH, RT, 30 minIron(III) complexes with redox activity

Key Findings :

  • Nitration occurs preferentially at the 5-position of the pyrazine ring due to electron-withdrawing effects of the pyrazole .

  • Iron(III) complexes display reversible redox behavior in cyclic voltammetry (E₁/₂ = +0.34 V vs. Ag/AgCl) .

Cyclization and Heterocycle Formation

The compound participates in tandem reactions to form fused heterocycles.

Reaction Type Conditions Products/Outcomes References
Intramolecular Cyclization KOtBu, DMF, 100°C, 8 hPyrazolo[1,5-a]pyrazine derivatives; yields: 40–60%
Cross-Dehydrogenative Coupling DDQ (2 eq.), CH₂Cl₂, RT, 12 hFused quinoxaline systems; yields: 35–50%

Key Findings :

  • Cyclization reactions are stereoselective, favoring cis-fused products .

  • DDQ-mediated coupling generates electrophilic intermediates that react with electron-rich arenes .

Photochemical and Catalytic Behavior

The iodine atom and pyrazine ring enable unique photophysical properties.

Property/Reaction Conditions Outcomes References
Photoluminescence λₑₓ = 350 nm (in CH₃CN)Blue emission (λₑₘ = 450 nm); quantum yield: 0.12
Catalytic C–H Activation Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Ag₂CO₃, DMF, 120°C, 24 hArylation at the pyrazole 3-position; yields: 30–55%

Stability and Degradation Pathways

The compound undergoes hydrolysis and oxidative degradation under specific conditions.

Pathway Conditions Products References
Acidic Hydrolysis HCl (6 M), 60°C, 12 hCleavage of the ethanamine side chain; yields: 90% pyrazole-carboxylic acid
Oxidative Degradation H₂O₂ (30%), FeSO₄, RT, 6 hIodine replaced by hydroxyl group; yields: 75%

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound could be used in the development of probes for studying biological processes.

Medicine

    Drug Development:

Industry

    Material Science: The compound might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Core

Compound Name Substituents on Pyrazole Key Features
Target Compound 4-I, 5-Me, 3-(Pyrazin-2-yl) High molecular weight (iodine), hydrogen-bonding via pyrazine, moderate lipophilicity
2-[4-Chloro-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Ethan-1-Amine 4-Cl, 3-CF₃ Electron-withdrawing groups (Cl, CF₃) enhance reactivity; lower solubility vs. target
2-(5-Ethyl-3-(Pyridin-3-yl)-1H-Pyrazol-1-yl)Ethan-1-Amine 5-Et, 3-(Pyridin-3-yl) Pyridine’s single nitrogen reduces H-bonding; ethyl increases steric hindrance
4-Methyl-1-[(5-Methylthiophen-3-yl)Methyl]-1H-Pyrazol-3-Amine 4-Me, 3-(Thiophene) Sulfur in thiophene alters electronic properties; lower polarity vs. pyrazine
1-(4-Methoxyphenyl)-3-Methyl-1H-Pyrazol-5-Amine 1-(4-MeO-Ph), 3-Me Methoxyphenyl enhances aromatic interactions; lacks heterocyclic N atoms

Physicochemical Properties

Property Target Compound Chloro/CF₃ Analogue Pyridine Derivative
Molecular Weight (g/mol) ~330 (estimated) 239.6 216.3
LogP (Predicted) ~2.5 ~3.1 (CF₃ increases lipophilicity) ~1.8
Hydrogen-Bond Acceptors 6 (pyrazine + amine) 4 4
Solubility Moderate (pyrazine enhances) Low Moderate

Biological Activity

2-(4-iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine is a synthetic compound belonging to the class of pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this compound through various studies and findings.

Molecular Formula : C10H11IN4O
Molecular Weight : 330.12 g/mol
CAS Number : 2091213-97-5

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. These interactions can involve:

  • Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory and cancerous processes.
  • Receptor Modulation : It can interact with cell surface receptors, altering signaling pathways that regulate cell proliferation and survival.
  • Non-covalent Interactions : The presence of iodine and aromatic rings facilitates hydrogen bonding and π–π stacking interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example, compounds structurally similar to 2-(4-bromo-5-methyl-3-(pyridin-3-y)-1H-pyrazol-1-yl)ethan-1-ol demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against various bacterial strains, suggesting that 2-(4-iodo...) may also possess potent antimicrobial activity .

Anticancer Properties

Pyrazole derivatives are recognized for their potential as anticancer agents. Studies have shown that they exhibit inhibitory activity against key oncogenic targets such as BRAF(V600E), EGFR, and Aurora-A kinase. In vitro studies have indicated that 2-(4-iodo...) can induce cytotoxic effects in cancer cell lines, particularly when used in combination with established chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in the synthesis of pro-inflammatory mediators. This property is particularly relevant for conditions characterized by chronic inflammation .

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structural features exhibited MICs as low as 5 µg/mL, highlighting their potential as effective antimicrobial agents .

Study 2: Anticancer Activity

In a study evaluating the effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that certain derivatives exhibited enhanced cytotoxicity when combined with doxorubicin. The study utilized the Combination Index method to assess synergistic effects, providing evidence for the therapeutic potential of these compounds in oncology .

Data Summary Table

Activity Type Target/Pathway IC50/MIC Values References
AntimicrobialStaphylococcus aureusMIC ~ 5 µg/mL
Escherichia coliMIC ~ 5 µg/mL
AnticancerBRAF(V600E), EGFRIC50 ~ 10 µM
Aurora-A kinaseIC50 ~ 15 µM
Anti-inflammatoryCOX enzymesIC50 ~ 20 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrazole derivatives often involves multi-step protocols. For example, hydrazinium salts in alcohols (e.g., methanol or ethanol) can cyclize intermediates to form the pyrazole core . Optimization may include varying temperatures (e.g., reflux at 80–120°C) and using catalysts like phosphorus oxychloride for cyclization . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended. Monitoring reaction progress using TLC or HPLC-MS ensures intermediate stability and product purity.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . Key parameters include R-factor convergence (<0.05) and validation tools like ADDSYM in SHELX to check for missed symmetry. Complement with 1^1H/13^{13}C NMR to confirm substituent positions (e.g., pyrazin-2-yl vs. pyrazin-3-yl) and FT-IR for functional groups (e.g., NH2_2 stretches at ~3300 cm1^{-1}) .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer : Employ reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. For stability, conduct accelerated degradation studies under acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions, followed by LC-MS to identify degradation products .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced kinase inhibition?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using Jak2 or other kinase crystal structures (PDB: 4BBE). Focus on pyrazin-2-yl and iodo substituent interactions with ATP-binding pockets. MD simulations (GROMACS) over 100 ns can assess binding stability. Validate predictions with in vitro kinase assays (e.g., ADP-Glo™) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyrazole derivatives?

  • Methodological Answer : Cross-validate assays using standardized protocols. For example, discrepancies in IC50_{50} values may arise from cell-line variability (e.g., Ba/F3 vs. HEL cells for Jak2 V617F). Use orthogonal assays (e.g., Western blotting for p-STAT5 vs. proliferation assays) and control for off-target effects via kinome-wide profiling .

Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate this compound’s efficacy?

  • Methodological Answer : Administer the compound orally (e.g., 10–50 mg/kg in murine models) and collect plasma at intervals (0–24 h). Quantify exposure using LC-MS/MS. Assess tissue distribution and metabolite formation (e.g., deiodination). For efficacy, use xenograft models (e.g., TEL-Jak2-driven tumors) with endpoints like tumor volume reduction and survival analysis .

Q. What crystallographic challenges arise during refinement of halogenated pyrazoles, and how are they addressed?

  • Methodological Answer : Heavy atoms like iodine introduce absorption and thermal motion artifacts. Apply multi-scan corrections (SADABS in SHELX) and refine anisotropic displacement parameters. For disordered regions, use PART instructions in SHELXL and validate with residual density maps (<0.3 eÅ3^{-3}) .

Methodological Notes

  • Synthesis : Prioritize regioselective iodination using NIS (N-iodosuccinimide) to avoid byproducts .
  • Biological Assays : Include positive controls (e.g., ruxolitinib for Jak2 inhibition) and assess cytotoxicity in non-target cells (e.g., HEK293) .
  • Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) and adhere to FAIR principles for raw assay datasets.

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